Fluprostenol

Descripción general

Descripción

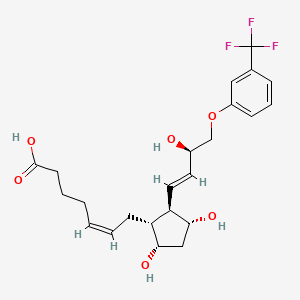

Fluprostenol is a small molecule that belongs to the class of organic compounds known as prostaglandins and related compounds . These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid .

Synthesis Analysis

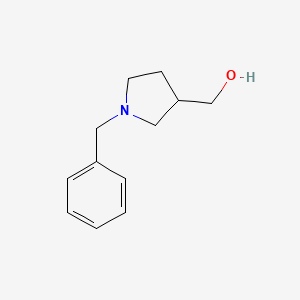

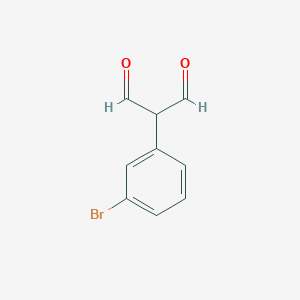

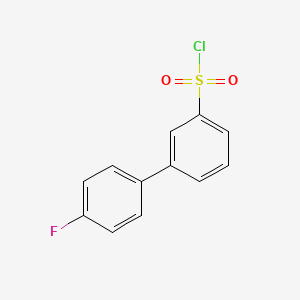

This compound can be synthesized from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 .

Molecular Structure Analysis

This compound has a molecular formula of C23H29F3O6 . Its average mass is 458.468 Da and its monoisotopic mass is 458.191620 Da .

Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions, including a BVMO-catalyzed stereoselective oxidation and a KRED-catalyzed diastereoselective reduction . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .

Aplicaciones Científicas De Investigación

Oftalmología: Tratamiento del Glaucoma

Fluprostenol se utiliza en el tratamiento del glaucoma, una condición caracterizada por un aumento de la presión intraocular que puede conducir a la pérdida de la visión. Como análogo de la prostaglandina F2α, el this compound ayuda a reducir la presión ocular aumentando la salida del humor acuoso del ojo .

Medicina Veterinaria: Salud Reproductiva

En medicina veterinaria, el this compound se utiliza para gestionar la salud reproductiva en animales. Se utiliza para inducir el parto en el ganado y para sincronizar el estro en el ganado vacuno, mejorando la eficiencia de la reproducción .

Biocatálisis: Síntesis de Moléculas Complejas

This compound es una molécula diana en el campo de la biocatálisis, donde las enzimas se utilizan para producir moléculas complejas. La síntesis estereoselectiva de this compound muestra el potencial de la biocatálisis en la construcción de moléculas con configuraciones estereoquímicas precisas .

Química Medicinal: Desarrollo de Fármacos

La estructura química del this compound lo convierte en un valioso andamio en el desarrollo de fármacos. Su síntesis y modificación proporcionan información sobre el diseño de nuevos fármacos con actividad similar a la de las prostaglandinas, lo que podría conducir a tratamientos para diversas enfermedades .

Bioquímica: Estudio de Compuestos Lipídicos de Tipo Hormonal

Como análogo de la prostaglandina, el this compound se utiliza en la investigación bioquímica para estudiar los compuestos lipídicos de tipo hormonal. Estos estudios pueden revelar las funciones de las prostaglandinas en los procesos fisiológicos y conducir al descubrimiento de nuevos objetivos terapéuticos .

Ingeniería Química: Síntesis Químico-Enzimática

El this compound se sintetiza mediante procesos químico-enzimáticos, que combinan la síntesis química con reacciones enzimáticas. Este enfoque es significativo en la ingeniería química, ya que ofrece una ruta más sostenible y eficiente para producir fármacos como el this compound .

Mecanismo De Acción

Target of Action

Fluprostenol is a potent and highly selective agonist for the prostaglandin F2-alpha (FP) receptor . The FP receptor is a class A G protein-coupled receptor that plays a crucial role in various physiological processes.

Mode of Action

This compound interacts with its target, the FP receptor, by binding to it competitively. This interaction triggers a series of intracellular events, leading to various physiological responses .

Biochemical Pathways

This compound belongs to the class of organic compounds known as prostaglandins and related compounds . These compounds are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an FP receptor agonist. It has been shown to have effects in ocular applications, where it reduces intraocular pressure (IOP) in patients with glaucoma probably by enhancing uveoscleral flow .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Fluprostenol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the prostaglandin F (FP) receptor, a G-protein-coupled receptor, which mediates its biological effects. The interaction between this compound and the FP receptor leads to the activation of intracellular signaling pathways, including the phosphoinositide pathway, resulting in increased intracellular calcium levels and subsequent physiological responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In reproductive tissues, it induces luteolysis by promoting the regression of the corpus luteum. This process involves the activation of FP receptors on luteal cells, leading to increased intracellular calcium levels and the activation of protein kinase C (PKC). Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FP receptor, which triggers a cascade of intracellular events. Upon binding, this compound activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium ions from intracellular stores, while DAG activates PKC. These events result in various cellular responses, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in vitro and in vivo has been associated with sustained luteolytic effects and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces luteolysis and synchronizes estrus without significant adverse effects. Higher doses can lead to toxic effects, including uterine contractions, gastrointestinal disturbances, and respiratory distress. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired luteolytic response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to prostaglandin metabolism. It is metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase. These enzymes catalyze the conversion of this compound into inactive metabolites, which are subsequently excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular receptors or be transported to specific organelles. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and receptor expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can impact its interactions with biomolecules and subsequent cellular responses .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluprostenol involves the conversion of prostaglandin F2α to Fluprostenol through a series of chemical reactions.", "Starting Materials": [ "Prostaglandin F2α", "Triethylamine", "Fluorine gas", "Methanol", "Sodium hydride", "Benzyl bromide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Prostaglandin F2α is reacted with triethylamine and fluorine gas in methanol to form 15-fluoro-prostaglandin F2α.", "15-fluoro-prostaglandin F2α is then reacted with sodium hydride and benzyl bromide in DMF to form 15-fluoro-9α-benzyl-prostaglandin F2α.", "The resulting compound is then treated with hydrochloric acid to remove the benzyl protecting group, yielding 15-fluoro-9α-hydroxy-prostaglandin F2α.", "Finally, the compound is reacted with sodium bicarbonate and sodium chloride in water to form Fluprostenol." ] } | |

Número CAS |

40666-16-8 |

Fórmula molecular |

C23H29F3O6 |

Peso molecular |

458.5 g/mol |

Nombre IUPAC |

(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1 |

Clave InChI |

WWSWYXNVCBLWNZ-CHPNCWRZSA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |

SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

SMILES canónico |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |

| 54276-17-4 40666-16-8 |

|

Números CAS relacionados |

55028-71-2 (mono-hydrochloride salt) |

Sinónimos |

fluprostenol fluprostenol monosodium salt fluprostenol, ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isomer fluprostenol, ((1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-(+-))-isomer ICI 81,008 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)